Oxirane-d4
Overview
Description
Oxirane-d4, also known as Deuterated ethylene oxide, has the molecular formula C2D4O and a molecular weight of 48.0772 . It is a non-standard isotope .
Synthesis Analysis
The synthesis of this compound involves various processes. One study discusses the kinetics and mechanism of the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . The reaction between oxirane and the CN radical has also been considered as a feasible formation mechanism of species having the C3H3NO molecular formula .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C2D4O . Its average mass is 48.077 Da and its mono isotopic mass is 48.051323 Da .
Chemical Reactions Analysis
The amine-catalyzed reaction of oxiranes with carboxylic acids has been studied both experimentally and theoretically . The reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 10.7±0.0 °C at 760 mmHg, and a vapour pressure of 1255.4±0.0 mmHg at 25°C . Its enthalpy of vaporization is 25.5±0.0 kJ/mol and it has a flash point of -49.0±15.3 °C . The index of refraction is 1.404 and its molar refractivity is 10.8±0.3 cm3 .
Scientific Research Applications
1. Identification in Mutagenic Metabolites
Oxirane derivatives, specifically (1-Chloroethenyl)oxirane, have been identified as major mutagenic metabolites. They react with nucleosides and DNA, forming various adducts. These adducts have been isolated and characterized, providing insight into the mutagenic mechanisms of certain chemicals (Munter et al., 2002).
2. Alkylating Potential Studies
Oxiranes, being small and highly strained heterocycles, are key subjects in the study of alkylating agents. Research has been conducted to understand their genotoxic capacity and modes of action, which are different from other epoxides and β-lactones (Gómez-Bombarelli et al., 2010).
3. Kinetics of Epoxidation Reactions
Studies have focused on the kinetics of epoxidation reactions involving oxiranes. These reactions are significant in the formation of epoxidized compounds, such as RBD palm olein, contributing to the understanding of reaction mechanisms and catalyst efficiency (Ifa et al., 2018).
4. Genetic Effects in Mammalian Cells
Research has also delved into the genetic impact of oxiranes. Studies have shown that certain oxiranes can cause gene mutations and micronuclei formation in mammalian cells, which can be linked to their reactivity and potential adverse biological effects (Schweikl et al., 2004).
5. Thermochemistry and Kinetic Analysis
Oxiranes' thermochemical properties and kinetic parameters have been studied, particularly focusing on their role in organic synthesis and as initial products in oxidation reactions of alkyl radicals. This research contributes to the understanding of reaction pathways and product formation at various temperatures (Wang & Bozzelli, 2016).
6. Polymerization Applications
The enzymatic ring-opening polymerization of oxiranes has been explored for producing polyesters and polyethers. This area of study is significant for the development of new materials and polymers with specific properties (Soeda et al., 2002).
7. Theoretical Studies in Chemical Reactions
Oxiranes have been the subject of theoretical studies, such as their catalytic hydrogenation. These studies have proposed mechanisms and chemical parameter variations throughout the processes, offering a deeper understanding of chemical reactions involving oxiranes (Kuevi et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The escalating identification of new complex molecules in the interstellar medium claims for potential formation routes of such species . In this regard, the reaction between oxirane and the CN radical is considered as a feasible formation mechanism of species having the C3H3NO molecular formula . This suggests that future research could focus on exploring this reaction further.
Properties
IUPAC Name |
2,2,3,3-tetradeuteriooxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPIBMASNFSPL-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984115 | |
Record name | (~2~H_4_)Oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6552-57-4 | |
Record name | Oxirane-d4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_4_)Oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6552-57-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.